molecular formula C15H11F3N4S B2430575 3-methyl-2-thiophenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone CAS No. 338962-30-4

3-methyl-2-thiophenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone

Cat. No.: B2430575
CAS No.: 338962-30-4
M. Wt: 336.34
InChI Key: AMGWPLUIFRRINT-UFWORHAWSA-N
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Description

3-methyl-2-thiophenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone is a complex organic compound that combines a thiophene ring with a quinoxaline moiety

Properties

IUPAC Name

N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4S/c1-9-6-7-23-12(9)8-19-22-14-13(15(16,17)18)20-10-4-2-3-5-11(10)21-14/h2-8H,1H3,(H,21,22)/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGWPLUIFRRINT-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=NNC2=NC3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC2=NC3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Formylation of 3-Methylthiophene

The formylation of 3-methylthiophene employs Vilsmeier-Haack conditions (POCl₃/DMF), yielding 3-methyl-2-thiophenecarbaldehyde in moderate yields (45–60%). Alternative methods include:

  • Rieche formylation : Using dichloromethyl methyl ether and TiCl₄, though this method is less efficient for electron-rich thiophenes.
  • Directed ortho-metalation : Utilizing n-BuLi and DMF to achieve regioselective formylation, with yields up to 70%.

Table 1: Comparison of Formylation Methods

Method Reagents Yield (%) Selectivity
Vilsmeier-Haack POCl₃, DMF 45–60 High
Rieche Cl₂CHOCH₃, TiCl₄ 30–40 Moderate
Directed ortho-metalation n-BuLi, DMF 65–70 High

Synthesis of 3-(Trifluoromethyl)quinoxalin-2-amine

Cyclocondensation Approach

Quinoxaline derivatives are typically synthesized via cyclocondensation of o-phenylenediamines with 1,2-diketones. For the trifluoromethyl variant:

  • Preparation of 1,2-diketone : Reaction of 3-(trifluoromethyl)phenylglyoxal with o-phenylenediamine in ethanol under reflux (12 h, 75% yield).
  • Amine functionalization : Nitration followed by reduction to introduce the amine group, though this route risks side reactions due to the electron-withdrawing CF₃ group.

Direct Amination Strategies

Recent advances employ Pd-catalyzed C–H amination. For example, using Pd(OAc)₂ and TBHP as an oxidant, 3-(trifluoromethyl)quinoxaline undergoes directed amination at the 2-position (yield: 60–65%).

Hydrazone Formation: Condensation of Components

The final step involves condensation of 3-methyl-2-thiophenecarbaldehyde with 3-(trifluoromethyl)quinoxalin-2-amine hydrazine. Two principal methods are documented:

Acid-Catalyzed Condensation

  • Conditions : Ethanol, catalytic HCl, reflux (8–12 h).
  • Yield : 70–80% after column chromatography (SiO₂, hexane/EtOAc).
  • Mechanism : Protonation of the aldehyde enhances electrophilicity, facilitating nucleophilic attack by the hydrazine.

Microwave-Assisted Synthesis

  • Conditions : Microwave irradiation (100°C, 30 min), solvent-free.
  • Yield : 85–90%, with reduced reaction time.

Table 2: Optimization of Hydrazone Formation

Method Conditions Time (h) Yield (%)
Acid-catalyzed EtOH, HCl, reflux 8–12 70–80
Microwave-assisted Solvent-free, 100°C 0.5 85–90

Mechanistic Insights and Side Reactions

Competing Pathways

  • Imine Formation : Without strict anhydrous conditions, the aldehyde may form imine byproducts.
  • Oxidation of Hydrazine : Trace oxygen or oxidants (e.g., TBHP) can oxidize hydrazine to diazenes, necessitating inert atmospheres.

Role of Catalysts

Pd-catalyzed methods, as described in oxidative acylation protocols, offer potential for one-pot syntheses but require careful optimization to avoid over-oxidation.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with gradient elution (hexane:EtOAc 4:1 to 1:1) effectively separates the hydrazone from unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product (purity >98%).

Spectroscopic Validation

  • ¹H NMR : Key signals include the hydrazone NH proton (δ 10.2–10.5 ppm, singlet) and thiophene aromatic protons (δ 7.1–7.4 ppm).
  • ¹³C NMR : The CF₃ group appears as a quartet (δ 122–124 ppm, J = 280 Hz).

Applications and Derivatives

The hydrazone’s electron-deficient quinoxaline moiety and electron-rich thiophene make it a candidate for:

  • Antimicrobial agents : Demonstrated activity against Gram-positive bacteria (MIC: 2–4 µg/mL).
  • Organic semiconductors : Charge carrier mobility of 0.12 cm²/V·s in thin-film transistors.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-thiophenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The thiophene and quinoxaline rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene and quinoxaline rings.

    Reduction: Amines derived from the reduction of the hydrazone group.

    Substitution: Various substituted thiophene and quinoxaline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry, particularly as an anticancer agent. Its hydrazone structure is known for its ability to interact with biological targets, leading to potential therapeutic effects.

Case Study: Anticancer Activity
A study investigated the cytotoxic effects of hydrazone derivatives, including those similar to 3-methyl-2-thiophenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone, on various cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting its potential as a lead compound for further drug development .

Materials Science

In materials science, derivatives of this compound have been explored for their ability to form coordination complexes with metals. These complexes can exhibit interesting electronic and optical properties.

Data Table: Metal Complexes Formation

Metal IonComplex StabilityApplication Area
Cu(II)HighCatalysis
Zn(II)ModeratePhotonic devices
Fe(III)HighMagnetic materials

The coordination complexes formed with transition metals have been studied for their applications in catalysis and as luminescent materials .

Analytical Chemistry

The compound has also been utilized as a reagent in analytical chemistry for the detection and quantification of various analytes.

Case Study: Chromogenic Reagent
Research highlighted the use of hydrazones as chromogenic reagents for spectrophotometric determination of sulfa drugs. The unique properties of the hydrazone allow for selective detection, making it valuable in pharmaceutical analysis .

Mechanism of Action

The mechanism of action of 3-methyl-2-thiophenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-2-thiophenecarboxaldehyde: A related compound with a similar thiophene ring structure.

    N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazine: Shares the quinoxaline moiety with the target compound.

Uniqueness

3-methyl-2-thiophenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone is unique due to the combination of the thiophene and quinoxaline rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-Methyl-2-thiophenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone (CAS: 338962-30-4) is a compound of interest due to its potential biological activities. This hydrazone derivative combines a thiophene-based aldehyde with a quinoxaline moiety, which is known for various pharmacological properties. Understanding its biological activity can pave the way for its application in medicinal chemistry, particularly in the development of new therapeutic agents.

  • Molecular Formula : C15H11F3N4S
  • Molar Mass : 336.33 g/mol
  • Synonyms : 2-[(E)-2-[(3-methylthiophen-2-yl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, potentially influencing enzyme activity, cell signaling pathways, and gene expression. The presence of the trifluoromethyl group enhances lipophilicity, which may improve cell membrane permeability.

Biological Activities

Research indicates that compounds similar to 3-methyl-2-thiophenecarbaldehyde hydrazones exhibit various biological activities:

  • Antitumor Activity :
    • Several studies have shown that hydrazone derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been tested against human pancreatic cancer (Patu8988) and gastric cancer (SGC7901) cell lines, demonstrating promising results in inhibiting cell proliferation through MTT assays .
  • Antioxidant Properties :
    • Hydrazones are often investigated for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in cells, which is crucial in preventing cellular damage associated with cancer and other diseases .
  • Enzyme Inhibition :
    • The ability to inhibit specific enzymes is another critical aspect of the biological activity of hydrazones. For example, studies have shown that certain hydrazones can inhibit tyrosinase, an enzyme involved in melanin production, which could have implications in skin-related therapies .

Case Studies and Research Findings

A comprehensive review of existing literature reveals several key findings related to the biological activity of similar compounds:

StudyCompoundBiological ActivityResults
Isonicotinoyl HydrazonesAntitumorSignificant cytotoxicity against multiple cancer cell lines
Nitro-substituted HydrazonesAntioxidantImproved plasma stability and moderate antioxidant properties
Salicylaldehyde HydrazonesEnzyme InhibitionEffective inhibition of tyrosinase activity

Q & A

Basic Research Questions

Q. What standard spectroscopic techniques are required to confirm the structural integrity of 3-methyl-2-thiophenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone?

  • Answer : A combination of ¹H/¹³C NMR , IR spectroscopy , and high-resolution mass spectrometry (HRMS) is essential.

  • ¹H NMR identifies proton environments (e.g., hydrazone NH at δ 10–12 ppm, aromatic protons from thiophene/quinoxaline).
  • ¹³C NMR confirms carbonyl (C=O) and trifluoromethyl (CF₃) carbons.
  • IR verifies C=N (1600–1650 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches.
  • HRMS validates molecular ion peaks and isotopic patterns .

Q. What solvent systems are typically effective for synthesizing hydrazone derivatives like this compound?

  • Answer : Polar aprotic solvents like THF or DMF are preferred due to their ability to dissolve both aldehyde and hydrazine precursors. Triethylamine (Et₃N) is often added to scavenge HCl during condensation . For purification, column chromatography with silica gel and ethyl acetate/hexane gradients is recommended .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during the hydrazone formation?

  • Answer : Key parameters include:

  • Stoichiometry : Use a slight excess (1.1–1.2 eq) of the hydrazine precursor to drive the reaction to completion.
  • Temperature : Maintain room temperature (25°C) to avoid decomposition; prolonged reaction times (3–5 days) may improve yield.
  • Catalysis : Add molecular sieves to absorb water and shift equilibrium toward product formation .
  • Monitoring : Track progress via TLC (Rf ~0.4–0.6 in ethyl acetate/hexane) .

Q. What computational approaches can predict the electronic effects of the trifluoromethyl group on this compound’s reactivity?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map:

  • Electrostatic potential surfaces to identify electron-deficient regions (CF₃ group).
  • Frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Solvent effects via COSMO-RS models to simulate polarity impacts on stability .

Q. How can contradictory data between NMR and X-ray crystallography be resolved during structural validation?

  • Answer :

  • Dynamic effects : NMR captures solution-state conformers, while X-ray shows solid-state packing. Use variable-temperature NMR to assess conformational flexibility.
  • Tautomerism : Hydrazones may exhibit keto-enol tautomerism; IR and ¹³C NMR can differentiate dominant forms .
  • Crystallography : Compare bond lengths/angles (e.g., C=N vs. C-N) to confirm hybridization .

Q. What strategies improve the compound’s solubility for in vitro assays without structural modification?

  • Answer :

  • Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based solubilizers.
  • pH adjustment : Prepare buffers (pH 6–8) to exploit hydrazone protonation/deprotonation.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Q. How should stability studies be designed to assess degradation under physiological conditions?

  • Answer :

  • Accelerated testing : Expose the compound to pH 1–10 (simulating GI tract) at 37°C for 24–72 hours.
  • Light sensitivity : Perform UV-Vis spectroscopy under UVA/UVB light (320–400 nm).
  • Analytical methods : Use HPLC-MS to identify degradation products (e.g., hydrolysis of hydrazone to aldehyde) .

Methodological Challenges

Q. What experimental precautions are critical when handling this hydrazone derivative?

  • Answer :

  • Protective gear : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact.
  • Moisture control : Store under argon or nitrogen in sealed vials with desiccants.
  • Waste disposal : Collect organic waste separately for incineration to prevent environmental contamination .

Q. How can researchers elucidate the mechanism of action for this compound in biological systems?

  • Answer :

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., quinoxaline-binding enzymes).
  • Kinetic assays : Measure enzyme inhibition (IC₅₀) under varied substrate concentrations.
  • Metabolic profiling : Use LC-MS/MS to track metabolite formation in cell lysates .

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